Methyl (3aR,7R,7aS)-3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of 228.24 g/mol. It is classified as a benzodioxole derivative and is notable for its potential biological activity and applications in scientific research. The compound is identified by the CAS number 88165-26-8 and is available for purchase through various chemical suppliers, indicating its relevance in both academic and industrial settings .
The synthesis of methyl (3aR,7R,7aS)-3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions that include cyclization and functional group modifications. While specific synthetic routes are not detailed in the available literature, similar compounds often utilize techniques such as:
These methods require careful control of reaction conditions to ensure stereoselectivity and yield .
The molecular structure of methyl (3aR,7R,7aS)-3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate features a complex arrangement of rings and functional groups. The compound includes:
The structural representation can be expressed using SMILES notation as follows: COC(=O)C1=C[C@H]2OC(C)(C)O[C@H]2[C@H](O)C1 .
Methyl (3aR,7R,7aS)-3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate can participate in several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties or for synthesizing related derivatives .
While specific data on the mechanism of action for methyl (3aR,7R,7aS)-3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate is limited in current literature, compounds with similar structures often exhibit biological activities through interactions with various biological targets. Potential mechanisms may include:
Further research is necessary to elucidate these mechanisms definitively .
The physical properties of methyl (3aR,7R,7aS)-3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate include:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the carbonyl group in the ester. Stability under normal laboratory conditions is expected but may vary with exposure to moisture or extreme pH .
Methyl (3aR,7R,7aS)-3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate has several potential applications in scientific research:
The compound's unique structure makes it a candidate for further studies aimed at exploring its biological activities and potential therapeutic uses .
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8